methyl 2-(2-thienylmethylene)hydrazinecarboxylate
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Overview
Description
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate, also known as MTMC, is a compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazine derivative that has been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. In
Mechanism of Action
The mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its broad spectrum of biological activities, making it a potential therapeutic agent for various diseases. Additionally, the synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of methyl 2-(2-thienylmethylene)hydrazinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of methyl 2-(2-thienylmethylene)hydrazinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-(2-thienylmethylene)hydrazinecarboxylate and to identify potential molecular targets. Finally, the development of more efficient synthesis methods for methyl 2-(2-thienylmethylene)hydrazinecarboxylate could lead to its widespread use in both laboratory and clinical settings.
Conclusion:
In conclusion, methyl 2-(2-thienylmethylene)hydrazinecarboxylate is a compound that has been extensively studied for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. The synthesis method for methyl 2-(2-thienylmethylene)hydrazinecarboxylate is relatively simple, and it has potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to identify potential molecular targets.
Synthesis Methods
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate can be synthesized using a variety of methods, including the reaction of 2-thienylmethylene hydrazine with methyl chloroformate or the reaction of 2-thienylmethylene hydrazine with methyl carbamate. The yield of the synthesis method varies depending on the reaction conditions, but it typically ranges from 60-80%.
Scientific Research Applications
Methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor cell invasion and migration. Additionally, methyl 2-(2-thienylmethylene)hydrazinecarboxylate has been shown to have anti-inflammatory and anti-microbial effects, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
methyl N-[(E)-thiophen-2-ylmethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAHUWDZQVVHML-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805306 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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